Benzyl(ethyl)cyanamide

CAS No.: 52245-33-7

Cat. No.: VC18179602

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52245-33-7 |

|---|---|

| Molecular Formula | C10H12N2 |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | benzyl(ethyl)cyanamide |

| Standard InChI | InChI=1S/C10H12N2/c1-2-12(9-11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |

| Standard InChI Key | UIBVIQQVYSPOIG-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC1=CC=CC=C1)C#N |

Introduction

Structural and Chemical Identity of Benzyl(ethyl)cyanamide

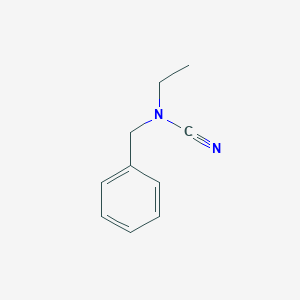

Benzyl(ethyl)cyanamide (C₁₀H₁₁N₂) is an organonitrogen compound featuring a cyanamide core (-NH-C≡N) substituted with benzyl (C₆H₅CH₂-) and ethyl (C₂H₅-) groups at the nitrogen atoms. Its molecular framework combines the aromatic stability of the benzyl group with the electron-donating effects of the ethyl moiety, rendering it a versatile intermediate in heterocyclic synthesis .

Molecular Characteristics

-

Molecular Formula: C₁₀H₁₁N₂

-

Molecular Weight: 159.21 g/mol

-

IUPAC Name: N-Benzyl-N-ethylcyanamide

-

Key Functional Groups:

-

Cyanamide (-NH-C≡N)

-

Benzyl (aromatic) and ethyl (aliphatic) substituents

-

The compound’s reactivity is governed by the electrophilic cyanamide group and the steric effects of its substituents. The benzyl group enhances solubility in non-polar solvents, while the ethyl group moderates boiling points and volatility .

Synthetic Methodologies

The synthesis of N,N-difunctionalized cyanamides like Benzyl(ethyl)cyanamide typically follows a two-step protocol involving nucleophilic substitution and oxidation, as demonstrated in recent studies .

Step 1: Formation of Cyanamide Intermediate

Cyanamide (H₂N-C≡N) reacts with benzyl bromide (C₆H₅CH₂Br) and ethyl bromide (C₂H₅Br) in a polar aprotic solvent (e.g., DMF or NMP) under alkaline conditions. Sodium hydride (NaH) or potassium hydroxide (KOH) serves as the base, facilitating deprotonation and subsequent alkylation:

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing ionic intermediates .

Table 1: Optimized Reaction Conditions for Cyanamide Alkylation

| Parameter | Value/Range |

|---|---|

| Solvent | DMF, NMP |

| Temperature | 20–25°C (room temp) |

| Molar Ratio (Cyanamide:Alkyl Halides) | 1:2–1:2.5 |

| Catalyst | TBAB (0.2–0.25 mmol) |

| Reaction Time | 6–8 hours |

| Yield | 63–82% |

Physicochemical Properties

Benzyl(ethyl)cyanamide inherits key traits from its parent compound, cyanamide (H₂N-C≡N), while exhibiting modifications due to alkyl substitution :

Thermal Stability

-

Melting Point: Estimated 45–60°C (similar to cyanamide derivatives).

-

Decomposition: Above 180°C, yielding dicyandiamide and aromatic byproducts.

Solubility Profile

-

Polar Solvents: High solubility in DMF, NMP, and alcohols.

-

Non-Polar Solvents: Moderate solubility in dichloromethane and chloroform.

-

Water: Limited solubility (<5 g/L at 25°C).

Spectroscopic Data

While direct spectral data for Benzyl(ethyl)cyanamide is unavailable, benzyl cyanide (C₆H₅CH₂CN) exhibits characteristic IR absorptions at:

-

Aromatic C–H Stretch: ~3030 cm⁻¹.

Proton NMR of analogous compounds shows signals for benzyl protons (δ 7.2–7.4 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .

Reactivity and Applications

Cyclization Reactions

Under acidic or basic conditions, Benzyl(ethyl)cyanamide may undergo cyclization to form quinazolinone derivatives, as observed in related urea systems . For example:

Such reactions are pivotal in synthesizing bioactive heterocycles.

Pharmaceutical Intermediates

Cyanamide derivatives serve as precursors to ureas and guanidines, which are integral to drugs like metformin and antihypertensives . Benzyl(ethyl)cyanamide’s bifunctional structure could enable its use in:

-

Anticancer Agents: Via inhibition of protein kinases.

-

Antimicrobials: Through interference with bacterial cell wall synthesis.

| Parameter | Assessment |

|---|---|

| Flash Point | ~140°C (estimated) |

| Reactivity with Acids | Violent decomposition |

| PPE Recommendations | Gloves, goggles, fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume